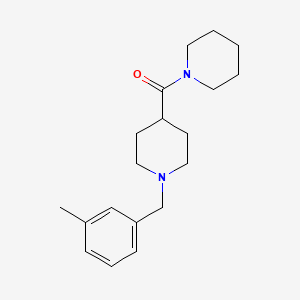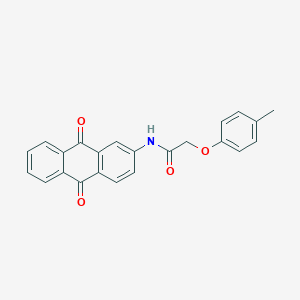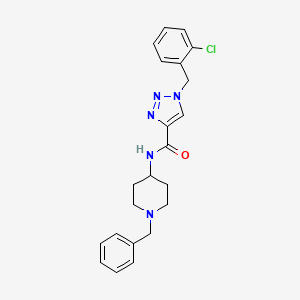
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine, also known as MPDPH, is a synthetic compound that belongs to the family of piperidine derivatives. It is a white crystalline powder that has been extensively studied for its potential applications in scientific research. MPDPH has been found to possess several biochemical and physiological effects that make it a valuable tool for investigating the mechanisms of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine is not fully understood, but it is believed to act on several neurotransmitter systems in the brain. It has been shown to enhance the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, motivation, and cognitive function. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been found to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has been found to possess several biochemical and physiological effects that make it a valuable tool for investigating the mechanisms of various neurological disorders. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of many neurological disorders.
Advantages and Limitations for Lab Experiments
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has several advantages as a research tool. It is a highly selective compound that has been extensively studied for its potential applications in various neurological disorders. It has also been found to possess low toxicity, making it a safe compound to use in laboratory experiments. However, the limitations of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine include its high cost and limited availability.
Future Directions
There are several future directions for the use of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine in scientific research. One potential application is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to possess potential applications in the treatment of other neurological disorders such as multiple sclerosis and stroke. Further research is needed to fully understand the mechanisms of action of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine and its potential applications in various neurological disorders.
Synthesis Methods
The synthesis of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of sodium hydride. The resulting intermediate is then treated with piperidine-1-carbonyl chloride to obtain the final product. The purity of 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine can be enhanced through recrystallization from a suitable solvent.
Scientific Research Applications
1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has been used in several scientific studies to investigate its potential applications in various neurological disorders. It has been found to possess neuroprotective properties that make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-methylbenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to exhibit anti-inflammatory and antioxidant effects that may be useful in the treatment of other neurological disorders such as multiple sclerosis and stroke.
properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-16-6-5-7-17(14-16)15-20-12-8-18(9-13-20)19(22)21-10-3-2-4-11-21/h5-7,14,18H,2-4,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESVXZONUFUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B5029459.png)
![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)
![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5029484.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)

![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)